3-(3-Pyridyl)-2-propen-1-OL
Overview
Description
3-(3-Pyridyl)-2-propen-1-OL is an organic compound that features a pyridine ring attached to a propenol group. This compound is of interest due to its unique structure, which combines the aromatic properties of pyridine with the reactivity of an allylic alcohol. It is used in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds such as imidacloprid, a neonicotinoid insecticide modeled after nicotine, target the chrna7-fam7a fusion protein in humans . Another compound, pyrazolo[3,4-b]pyridin-6-one derivatives, has been reported to target tubulin in cancer cells .
Mode of Action
For instance, Imidacloprid, a neonicotinoid, acts as an agonist to the nicotinic acetylcholine receptor, causing overstimulation and eventual paralysis in insects . Pyrazolo[3,4-b]pyridin-6-one derivatives inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .
Biochemical Pathways
Similar compounds like nitrosamines can cause dna alkylation damage, which is repaired by various dna repair pathways . Another compound, nicotine, is metabolized through carbonyl reduction, α-hydroxylation, and pyridine nitrogen oxidation in the liver .
Result of Action
Similar compounds like diallyl trisulfide have been found to inhibit the carcinogenic effects of tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (nnk) in lung tumorigenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Pyridyl)-2-propen-1-OL can be achieved through several methods. One common approach involves the reaction of 3-pyridylmethyl bromide with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Another method involves the use of a palladium-catalyzed coupling reaction between 3-bromopyridine and propargyl alcohol. This reaction requires a palladium catalyst, such as palladium acetate, and a ligand like triphenylphosphine. The reaction is carried out under an inert atmosphere, typically using nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield, making the process more suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Pyridyl)-2-propen-1-OL undergoes various chemical reactions, including:
Oxidation: The allylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding saturated alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: 3-(3-Pyridyl)-2-propenal or 3-(3-Pyridyl)-2-propenoic acid.
Reduction: 3-(3-Pyridyl)-2-propan-1-OL.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
3-(3-Pyridyl)-2-propen-1-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving pyridine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinemethanol: Similar structure but lacks the propenol group, making it less reactive in certain chemical reactions.
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): A related compound with a pyridine ring, known for its carcinogenic properties.
Pyridazine and Pyridazinone Derivatives: These compounds contain a pyridine ring with additional nitrogen atoms, offering different reactivity and biological activities.
Uniqueness
3-(3-Pyridyl)-2-propen-1-OL is unique due to its combination of a pyridine ring and an allylic alcohol group This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis
Properties
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFCHWDTMRVOJD-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295549 | |
Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120277-39-6 | |
Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120277-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.